molecular formula C13H23NO B498949 1-(1-Adamantylamino)propan-2-ol CAS No. 447414-52-0

1-(1-Adamantylamino)propan-2-ol

Cat. No.: B498949
CAS No.: 447414-52-0
M. Wt: 209.33g/mol
InChI Key: BTGYFMZRCNIJRW-UHFFFAOYSA-N
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Description

1-(1-Adamantylamino)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 1-adamantylamino group.

Key structural features:

  • Adamantane moiety: A rigid, diamondoid hydrocarbon cage that enhances steric bulk and chemical stability.
  • Amino-propanol group: A secondary alcohol and amine functional group, common in bioactive molecules (e.g., β-blockers, antiviral agents).

Properties

CAS No.

447414-52-0

Molecular Formula

C13H23NO

Molecular Weight

209.33g/mol

IUPAC Name

1-(1-adamantylamino)propan-2-ol

InChI

InChI=1S/C13H23NO/c1-9(15)8-14-13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12,14-15H,2-8H2,1H3

InChI Key

BTGYFMZRCNIJRW-UHFFFAOYSA-N

SMILES

CC(CNC12CC3CC(C1)CC(C3)C2)O

Canonical SMILES

CC(CNC12CC3CC(C1)CC(C3)C2)O

solubility

29.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural or functional similarities with 1-(1-Adamantylamino)propan-2-ol, enabling comparative analysis of physicochemical properties and applications.

2-(1-Adamantyl)propan-2-ol

  • Molecular Formula : C₁₃H₂₂O .
  • Molecular Weight : 194.31 g/mol .
  • Applications : Primarily used as a synthetic intermediate or stabilizer due to adamantane’s inertness .

(R)-2-Aminopropan-1-ol (D-Alaninol)

  • Molecular Formula: C₃H₉NO .
  • Molecular Weight : 75.11 g/mol .
  • Key Differences : Shorter carbon chain and simpler structure; lacks adamantane’s lipophilic bulk.
  • Applications : Chiral building block in asymmetric synthesis .

Nadolol (β-Blocker)

  • Structure: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol .
  • Key Differences : Contains a naphthyloxy group instead of adamantane, enhancing receptor-binding affinity.
  • Applications : Clinically used for hypertension and angina .

1-(Butylamino)-3-(1H-indol-4-yloxy)propan-2-ol

  • Molecular Formula : C₁₅H₂₂N₂O₂ .
  • Applications : Research focus on serotonin receptor modulation .

Physicochemical and Functional Group Analysis

Lipophilicity

  • Adamantane derivatives (e.g., 2-(1-Adamantyl)propan-2-ol) exhibit high logP values (>3), favoring blood-brain barrier penetration .
  • Amino-propanol analogs (e.g., DL-2-Amino-1-propanol) are more hydrophilic (logP ~0.5), limiting CNS uptake .

Thermal Stability

  • Adamantane-containing compounds (e.g., 1-(1-Adamantylamino)-2,4,6-trinitrobenzene) show exceptional thermal stability due to rigid cage structure .
  • Non-adamantane propanolamines (e.g., Nadolol) decompose at lower temperatures (~200°C) .

Bioactivity

  • Antiviral Potential: Adamantane derivatives are known for influenza A virus inhibition, though this compound’s efficacy remains untested .
  • Anti-inflammatory Activity: Structurally distinct diarylpropanols (e.g., 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane) demonstrate NO inhibition (IC₅₀ = 4.00 μM), suggesting propanol’s role in modulating inflammatory pathways .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not provided ~209.3 (estimated) Adamantylamino, propan-2-ol
2-(1-Adamantyl)propan-2-ol C₁₃H₂₂O 194.31 Adamantyl, propan-2-ol
(R)-2-Aminopropan-1-ol C₃H₉NO 75.11 Amino, propan-1-ol
Nadolol C₁₇H₂₇NO₃ 309.40 Tert-butylamino, naphthyloxy

Table 2: Bioactivity Highlights

Compound Bioactivity IC₅₀/EC₅₀ (if applicable)
Diarypropane derivative (Compound 1) NO inhibition in RAW264.7 cells 4.00 μM
Nadolol β-adrenergic receptor antagonism Clinically effective
1-(1-Adamantylamino)-2,4,6-trinitrobenzene High thermal stability Decomposition >300°C

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